4-Hexyldecan-1-ol

Übersicht

Beschreibung

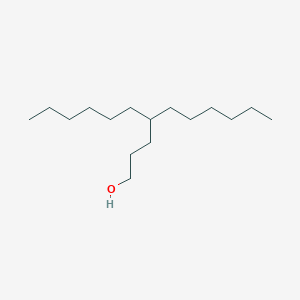

4-Hexyldecan-1-ol, also known as 2-Hexyl-1-decanol, is an organic compound with the molecular formula C₁₆H₃₄O. It is a long-chain alcohol that is often used in various industrial and scientific applications due to its unique properties. This compound is a branched alcohol and is known for its role in the formulation of cosmetics, lubricants, and other chemical products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Hexyldecan-1-ol can be synthesized through several methods, including the Guerbet reaction, which involves the condensation of alcohols to form higher molecular weight alcohols. This reaction typically requires a catalyst such as copper or nickel and is carried out under high temperatures and pressures. The general reaction scheme is as follows:

[ 2 \text{R-CH}_2\text{OH} \rightarrow \text{R-CH}_2\text{CH(OH)-R} \rightarrow \text{R-CH}_2\text{CH}_2\text{OH} + \text{H}_2 ]

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous reactors and advanced separation techniques to ensure high purity and yield. The reaction conditions are optimized to maximize the production efficiency and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hexyldecan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Thionyl chloride (SOCl₂) in the presence of a base.

Major Products Formed

Oxidation: Hexyldecanoic acid.

Reduction: Hexyldecane.

Substitution: Hexyldecyl chloride

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Hexyldecan-1-ol is characterized by its long hydrocarbon chain, which contributes to its hydrophobic properties and potential uses in formulations requiring emulsification or solubilization. Its chemical formula is CHO, making it a monohydroxy alcohol with a branched structure.

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied as an adjuvant to enhance the efficacy of antibiotics against various bacterial strains. For instance, it was found to reduce the minimal inhibitory concentration (MIC) of antibiotics like polymyxin and vancomycin by up to 50-fold against E. coli and S. aureus .

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer effects. A study focusing on extracts containing this compound demonstrated a reduction in cell viability in lung cancer cell lines (A549), indicating potential therapeutic applications in oncology . The compound's ability to induce apoptosis and inhibit proliferation markers suggests it could be further explored as a treatment option.

Cosmetic Applications

In the cosmetics industry, this compound is utilized for its emollient properties. It can enhance the texture and feel of formulations such as lotions and creams, providing a smooth application experience. Its hydrophobic nature allows it to form a barrier on the skin, which can help retain moisture.

Industrial Applications

Lubricants and Greases

this compound serves as an important ingredient in the formulation of lubricants and greases. Its properties allow for improved lubrication performance in various mechanical applications, reducing friction and wear .

Coating Products

The compound is also employed in coatings, providing a durable finish that can withstand environmental stressors. Its compatibility with other chemical components makes it valuable in paint formulations .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound when combined with traditional antibiotics. The results showed that this compound significantly enhanced the effectiveness of antibiotics against resistant bacterial strains. The study concluded that incorporating this compound into antibiotic treatments could be a promising strategy to combat antibiotic resistance.

Case Study 2: Cosmetic Formulation Development

In a cosmetic formulation study, researchers developed a moisturizing cream containing this compound. Clinical trials indicated improved skin hydration levels compared to control products without the compound. Participants reported higher satisfaction regarding skin texture and moisture retention.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial adjuvant | Enhances antibiotic efficacy |

| Anticancer treatment | Induces apoptosis in cancer cells | |

| Cosmetics | Emollient in creams and lotions | Improves texture and moisture retention |

| Industrial | Lubricants and greases | Reduces friction and wear |

| Coating products | Provides durability against environmental stress |

Wirkmechanismus

The mechanism of action of 4-Hexyldecan-1-ol involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in formulations that require controlled release of active ingredients. Additionally, it can interact with proteins, potentially altering their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Octyl-1-dodecanol

- 2-Butyl-1-octanol

- 2-Ethyl-1-hexanol

- 2-Decyl-1-tetradecanol

Uniqueness

Compared to similar compounds, 4-Hexyldecan-1-ol has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as an emulsifier and stabilizer in various formulations. Its branched structure also contributes to its lower melting point and higher solubility in organic solvents, which can be advantageous in specific applications .

Biologische Aktivität

4-Hexyldecan-1-ol, a long-chain alcohol, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

This compound (C10H22O) is categorized as a fatty alcohol with a molecular weight of 158.28 g/mol. It is characterized by its hydrophobic properties, making it suitable for various applications in pharmaceuticals and cosmetics.

Antimicrobial Activity

Mechanism of Action

Research indicates that this compound exhibits significant antimicrobial properties. It acts as an antibiotic adjuvant, enhancing the efficacy of various antibiotics against a range of bacterial pathogens. A study demonstrated that sub-inhibitory concentrations of this compound could reduce the minimum inhibitory concentration (MIC) of antibiotics like polymyxin B and vancomycin by up to 50-fold against Klebsiella pneumoniae and Staphylococcus aureus .

Case Study: Efficacy in Animal Models

In an in vivo study using a mouse model of sepsis induced by K. pneumoniae, the combination treatment of this compound with polymyxin B resulted in a survival rate of 75% among treated mice, compared to none in the control group receiving only the antibiotic . This suggests that this compound not only enhances antibiotic activity but may also play a role in preventing the development of antibiotic resistance.

Anti-inflammatory Properties

Cellular Mechanisms

This compound has been shown to modulate inflammatory responses by affecting macrophage polarization. In vitro studies on human umbilical cord vein endothelial cells (HUVECs) revealed that treatment with this compound led to increased expression of anti-inflammatory markers and reduced levels of pro-inflammatory cytokines . Specifically, it was observed that this compound promotes M2 macrophage polarization, which is associated with tissue repair and anti-inflammatory responses.

Research Findings

The compound's ability to suppress NF-kB signaling pathways indicates its potential for wound healing applications. The modulation of growth factors such as TGF-β and HGF further supports its role in promoting cellular survival and differentiation during inflammatory responses .

Antioxidant Activity

This compound also exhibits antioxidant properties, contributing to its potential anticancer effects. Studies have shown that it can reduce oxidative stress markers in various cell lines, thereby protecting against DNA damage and apoptosis induced by reactive oxygen species (ROS) . This antioxidant capacity is crucial for maintaining cellular integrity and preventing chronic diseases linked to oxidative stress.

Summary Table: Biological Activities of this compound

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Enhances antibiotic efficacy | Reduces MICs for antibiotics; prevents resistance |

| Anti-inflammatory | Promotes M2 macrophage polarization | Modulates cytokine expression; affects NF-kB |

| Antioxidant | Reduces oxidative stress | Protects against DNA damage |

Eigenschaften

IUPAC Name |

4-hexyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-12-16(14-11-15-17)13-10-8-6-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFBHTNKSWPVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.